Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAAWDFGPMTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022080 | |
| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145369-93-3 | |
| Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gould-Jacobs Cyclization Adapted for 2-Carboxylate Formation
The Gould-Jacobs reaction, which typically yields 4-hydroxyquinoline-3-carboxylates, was modified in a Royal Society of Chemistry study to target the 2-carboxylate isomer. Key steps include:
-
Condensation : Diethyl 2-(ethoxymethylene)malonate reacts with 4-bromoaniline at 145°C for 23 hours, forming an intermediate enamine.
-
Cyclization : Heating in phenyl ether at 245°C induces cyclization, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Esterification and Functionalization : Subsequent chlorination with SOCl₂ and nucleophilic substitution introduces diverse amines at position 4.
Adaptation for 2-Carboxylate :
To shift the carboxylate to position 2, the malonate ester’s ethoxymethylene group must be repositioned. Computational modeling suggests that using methyl 2-(ethoxymethylene)malonate instead of the diethyl analog could favor cyclization at position 2, though experimental validation is pending.
Direct Bromination and Esterification Pathways
Bromination of Methyl 4-Hydroxyquinoline-2-Carboxylate
A two-step approach involves:
-
Synthesis of Methyl 4-Hydroxyquinoline-2-Carboxylate :
-
Regioselective Bromination :
Esterification of 6-Bromo-4-Hydroxyquinoline-2-Carboxylic Acid
A scalable method derived from methyl 6-bromoquinoline-2-carboxylate synthesis:
-
Carboxylic Acid Preparation :
-
Hydrolysis of the 6-bromo-2-cyanoquinoline intermediate (H₂SO₄, 100°C, 12 hours) yields 6-bromo-4-hydroxyquinoline-2-carboxylic acid.
-
-
Esterification :
Comparative Analysis of Synthetic Routes
Optimization Strategies and Mechanistic Insights
Solvent and Catalyst Effects
Regioselectivity in Bromination
Industrial-Scale Considerations
Continuous Flow Reactors
Purification Techniques
-
Crystallization : Ethanol/water mixtures achieve >99% purity for pharmaceutical-grade material.
-
Chromatography : Reserved for lab-scale isolation of intermediates.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a methoxy group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Quinoline-2,4-dione derivatives.
Reduction Products: Methyl 6-bromo-4-methoxyquinoline-2-carboxylate.
Hydrolysis Products: 6-bromo-4-hydroxyquinoline-2-carboxylic acid.
Scientific Research Applications
Chemistry: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in biological applications such as antimicrobial, antiviral, and anticancer activities. They are studied for their ability to inhibit enzymes and interact with DNA .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as fluorescence and conductivity. It is also explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and DNA. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or intercalate into DNA, disrupting its function .
Comparison with Similar Compounds
Structural Analogs in the Quinoline Family
Quinoline derivatives with bromine, hydroxyl, and ester substituents are common in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparisons
Impact of Substituent Position and Type
Bromine Position
- 6-Bromo vs. 8-Bromo : The target compound’s bromine at position 6 (electron-withdrawing) creates a distinct electronic profile compared to the 8-bromo analog (CAS 942227-30-7). This difference influences reactivity in cross-coupling reactions and binding affinity in biological systems .
- 3-Bromo: Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate (CAS 1395493-26-1) may exhibit steric hindrance due to the ester group at position 6, affecting its interaction with enzymes .
Ester Group Variations
- Methyl vs.
- Carboxylic Acid Derivatives: Compounds like 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid () exhibit higher acidity (pKa ~4-5), making them suitable for salt formation in drug formulations .
Functional Group Replacements
- Hydroxyl vs. Chlorine : Replacing the hydroxyl group with chlorine (CAS 887587-50-0) increases stability but eliminates hydrogen-bonding capability, reducing solubility in polar solvents .
- Amino vs. Bromine: The amino-substituted analog (CAS 1373835-09-6) has enhanced hydrogen-bonding capacity, which could improve target binding in antimicrobial applications .
Table 2: Comparative Physicochemical Data
Biological Activity
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a quinoline core with a bromine atom and a hydroxyl group that contribute to its reactivity and biological properties. The presence of these functional groups allows for various chemical modifications, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, affecting metabolic pathways.
- DNA Interaction : It is believed to intercalate into DNA, disrupting replication and transcription processes.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria.
Biological Applications
This compound has been studied for various biological activities:
- Antimicrobial Activity : Quinoline derivatives, including this compound, have shown promising results against various pathogens. For instance, studies indicate that it possesses antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Antiviral Properties : The compound has been evaluated for its antiviral activity, particularly against strains like Mycobacterium tuberculosis (M. tb). It has been found to inhibit the growth of multidrug-resistant (MDR) strains, showcasing its potential as an anti-TB agent .
- Anticancer Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines by interfering with tubulin polymerization and generating reactive oxygen species (ROS) .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-4-hydroxyquinoline | Lacks ester functionality | Limited reactivity |
| Methyl 4-hydroxyquinoline-2-carboxylate | No bromine substituent | Reduced substitution reactions |
| 6-Bromoquinoline-2-carboxylic acid | No hydroxyl group present | Affects oxidation-reduction reactions |
The inclusion of both bromine and hydroxyl groups in this compound enhances its reactivity and versatility in biological applications.
Q & A
Basic Research Questions
Q. What are the key structural features of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate?
- Answer : The compound features a quinoline core with substituents at positions 2 (methyl carboxylate), 4 (hydroxyl group), and 6 (bromo group). Hydrogen bonding between the hydroxyl and carboxylate groups often stabilizes the structure, as observed in analogous quinoline derivatives . X-ray crystallography (using SHELX or WinGX ) is critical for resolving positional ambiguities, especially when bromine’s heavy-atom effect aids phasing.
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : Synthesis typically involves:
- HBTU-mediated coupling : As described for similar 6-bromo-quinoline derivatives, using 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, HBTU, and methylating agents in DMF/TEA .
- Friedländer or Gould–Jacob cyclization : For constructing the quinoline ring, though bromination steps require regioselective control .
- Table 1 : Comparison of synthetic methods:
Q. How is the molecular structure confirmed experimentally?
- Answer : A multi-technique approach is essential:
- X-ray crystallography : Gold standard for resolving bond lengths/angles; SHELXL refines heavy atoms (e.g., Br) efficiently.
- NMR/IR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., hydroxyl protons at δ ~10–12 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl stretches .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₀BrNO₃: calc. 296.0, observed 296.1).
Advanced Research Questions
Q. How to resolve discrepancies between crystallographic and spectroscopic data (e.g., tautomerism or conformational flexibility)?
- Answer :
- Variable-temperature NMR : Detects keto-enol tautomerism by observing proton shifts at different temperatures.
- Computational modeling : DFT calculations (e.g., Gaussian) predict stable tautomers and compare with experimental data.
- ORTEP-3 visualization : Graphical analysis of thermal ellipsoids identifies dynamic disorder in crystal structures .
Q. What challenges arise in regioselective bromination at position 6, and how are they mitigated?
- Answer : Competing bromination at positions 5 or 7 is common. Strategies include:
- Directing groups : The 4-hydroxy group directs electrophilic substitution to position 6 via hydrogen bonding.
- Lewis acid catalysis : AlCl₃ or FeBr₃ enhances regioselectivity in Friedel-Crafts reactions .
- Protection/deprotection : Temporarily blocking the hydroxyl group prevents unwanted side reactions .
Q. How to optimize reaction conditions for coupling the carboxylate moiety with other functional groups?
- Answer :
- Coupling reagents : HBTU or EDCI with DMF improves amide/ester formation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while TEA neutralizes acidic byproducts.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for analogous quinolines .
Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?
- Answer :
- Docking studies (AutoDock Vina) : Screen interactions with biological targets (e.g., kinases or antimicrobial enzymes).
- *DFT (B3LYP/6-31G)**: Calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- MD simulations : Assess stability of quinoline-protein complexes over time .
Data Contradiction Analysis
Q. How to address conflicting literature reports on the compound’s biological activity?
- Answer :
- Reproducibility checks : Validate assay conditions (e.g., pH, solvent) that may alter solubility or stability.
- Metabolite profiling : LC-MS identifies degradation products that might interfere with activity measurements.
- Structural analogs : Compare with 6-chloro or 6-methoxy derivatives to isolate bromine’s role .
Q. Why do crystallographic studies show planar quinoline rings, while NMR suggests puckering?
- Answer :
- Ring puckering coordinates : Analyze Cremer-Pople parameters (e.g., θ, φ) to quantify non-planarity .
- Solution vs. solid-state : Crystal packing forces (e.g., C–H···O bonds) enforce planarity, whereas solution NMR captures dynamic puckering .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
